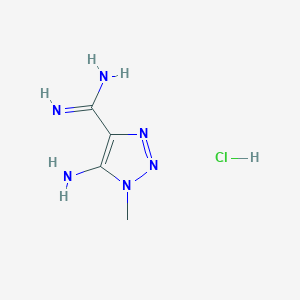

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a compound that belongs to the class of 1,2,3-triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 5-amino-1,2,3-triazoles involves a transition-metal-free strategy using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .Molecular Structure Analysis

The molecular structure of 5-amino-1,2,3-triazoles is characterized by a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of unpaired electrons on the nitrogen atom enhances its biological spectrum .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-1,2,3-triazoles include a nucleophilic addition/cyclization process . Control experiments and DFT calculations clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .科学研究应用

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are a part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-triazoles have applications in supramolecular chemistry . They are used in the construction of complex structures due to their ability to form hydrogen bonds .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to link two molecules together, often a biomolecule and a probe or label .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They are used as a tool to probe biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used as a fluorescent probe for imaging in biological systems .

Materials Science

1,2,3-triazoles have found applications in materials science . They are used in the synthesis of new materials due to their unique properties .

未来方向

作用机制

Target of Action

Related compounds such as 1,2,4-triazoles have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Mode of Action

It’s worth noting that triazole derivatives have been known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds due to the presence of the triazole ring .

Biochemical Pathways

Related compounds have been shown to inhibit α-amylase and α-glucosidase, which are key enzymes in the breakdown of carbohydrates .

Result of Action

Related compounds have been shown to have a variety of effects, such as causing chlorosis and disorganizing chloroplast membranes .

属性

IUPAC Name |

5-amino-1-methyltriazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6.ClH/c1-10-4(7)2(3(5)6)8-9-10;/h7H2,1H3,(H3,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEXJXDQSAIHSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C(=N)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)